molecular formula C15H17N3OS B14937981 (2E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B14937981
M. Wt: 287.4 g/mol
InChI Key: PSRZKUUVVTXUMK-MDZDMXLPSA-N
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a tert-butyl group and a phenylpropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the tert-butyl group and the phenylpropenamide moiety. One common method involves the reaction of a suitable precursor with tert-butyl isocyanide and phenylpropenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of a thiadiazole ring with a tert-butyl group and a phenylpropenamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H17N3OS/c1-15(2,3)13-17-18-14(20-13)16-12(19)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18,19)/b10-9+

InChI Key

PSRZKUUVVTXUMK-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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